molecular formula C8H6F2N2O B11780729 4,5-Difluoro-2-(hydroxymethyl)benzimidazole

4,5-Difluoro-2-(hydroxymethyl)benzimidazole

Cat. No.: B11780729
M. Wt: 184.14 g/mol
InChI Key: DDOMKMHQTCBMKW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(hydroxymethyl)benzimidazole is an organic compound with the molecular formula C8H6F2N2O. It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 4 and 5 positions and a hydroxymethyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(hydroxymethyl)benzimidazole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzimidazole precursor.

    Fluorination: Introduction of fluorine atoms at the 4 and 5 positions can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For example, formylation using formaldehyde and subsequent reduction with sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(hydroxymethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

4,5-Difluoro-2-(hydroxymethyl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity through strong hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Difluoro-2-(hydroxymethyl)benzimidazole
  • 1H-Benzimidazole-2-methanol, 4-fluoro-
  • 5,6-Difluoro-2-(hydroxymethyl)benzimidazole

Uniqueness

4,5-Difluoro-2-(hydroxymethyl)benzimidazole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 2 position also provides a versatile functional handle for further chemical modifications .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

(4,5-difluoro-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)12-6(3-13)11-5/h1-2,13H,3H2,(H,11,12)

InChI Key

DDOMKMHQTCBMKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CO)F)F

Origin of Product

United States

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